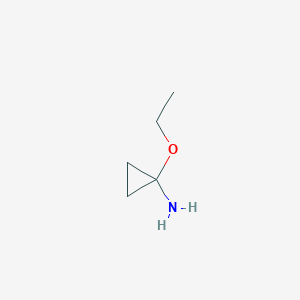
1-Ethoxycyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxycyclopropan-1-amine, also known as 1-ethoxycyclopropane-1-amine, is an organic compound with the chemical formula C3H9NO. It is a colorless liquid with an ammonia-like odor and is used as a reagent in organic synthesis. It is also used as a catalyst for various reactions and as a solvent for some organic compounds. In addition, 1-ethoxycyclopropan-1-amine is also used as an intermediate in the synthesis of drugs, dyes, and other compounds.
Applications De Recherche Scientifique
1-Ethoxycyclopropan-1-amine is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst for various reactions, and as a solvent for some organic compounds. It is also used in the synthesis of drugs, dyes, and other compounds. In addition, 1-Ethoxycyclopropan-1-amineopropan-1-amine is used as a model compound to study the mechanism of action of various enzymes and other biomolecules.
Mécanisme D'action
The mechanism of action of 1-Ethoxycyclopropan-1-amineopropan-1-amine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and other biomolecules. In addition, 1-Ethoxycyclopropan-1-amineopropan-1-amine is believed to interact with various proteins and nucleic acids, and may also affect the activity of certain transcription factors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Ethoxycyclopropan-1-amineopropan-1-amine are not yet fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes and other biomolecules, and can also affect the activity of certain transcription factors. In addition, 1-Ethoxycyclopropan-1-amineopropan-1-amine has been shown to interact with various proteins and nucleic acids, and may also have an effect on the metabolism of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
1-Ethoxycyclopropan-1-amine has several advantages for use in laboratory experiments. The compound is relatively inexpensive, and is easy to synthesize in a three-step process. In addition, the compound is stable and can be stored for long periods of time without degradation. However, 1-Ethoxycyclopropan-1-amineopropan-1-amine also has some limitations. The compound is toxic and should be handled with care. In addition, the compound is volatile and should be used in well-ventilated areas.
Orientations Futures
1-Ethoxycyclopropan-1-amine has potential for use in a variety of scientific research applications. Further research is needed to understand the biochemical and physiological effects of the compound, as well as its potential as an inhibitor of certain enzymes and other biomolecules. In addition, further research is needed to understand the mechanism of action of 1-Ethoxycyclopropan-1-amineopropan-1-amine and its interactions with various proteins and nucleic acids. Finally, further research is needed to develop new methods for the synthesis and storage of 1-Ethoxycyclopropan-1-amineopropan-1-amine.
Méthodes De Synthèse
1-Ethoxycyclopropan-1-amine can be synthesized in a three-step process. The first step involves the reaction of ethylene oxide with ammonia in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces 1-Ethoxycyclopropan-1-amineopropan-1-amine and water. The second step involves the reaction of 1-Ethoxycyclopropan-1-amineopropan-1-amine with an aldehyde or ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces an aldehyde or ketone and 1-Ethoxycyclopropan-1-amineopropan-1-amine. The third step involves the reaction of 1-Ethoxycyclopropan-1-amineopropan-1-amine with an alcohol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces an alcohol and 1-Ethoxycyclopropan-1-amineopropan-1-amine.
Propriétés
IUPAC Name |
1-ethoxycyclopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-7-5(6)3-4-5/h2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQCYLOWQRCYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxycyclopropan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[3,3'-Bipyridin]-5-ylboronic acid](/img/structure/B6327729.png)
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6327730.png)



